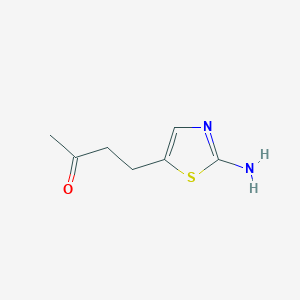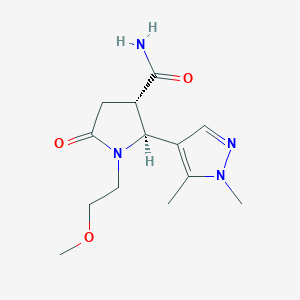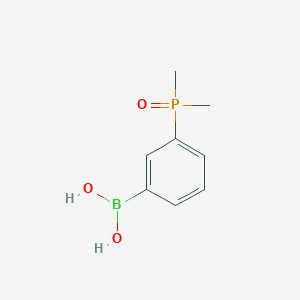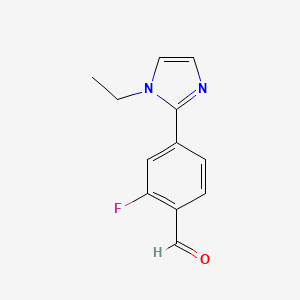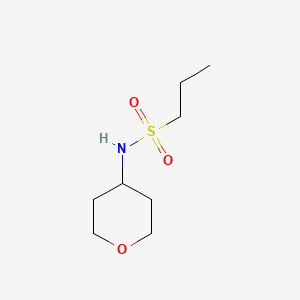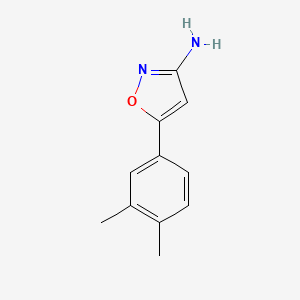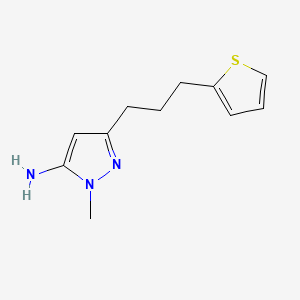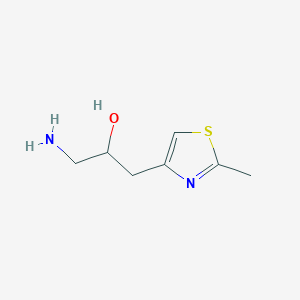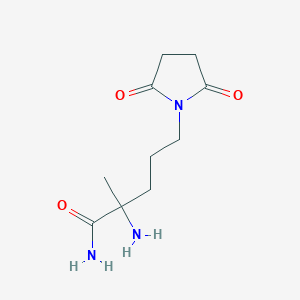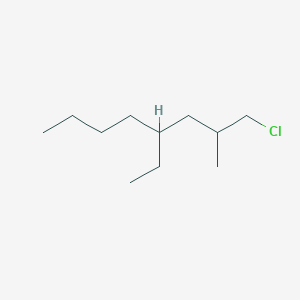
1-Chloro-4-ethyl-2-methyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-ethyl-2-methyloctane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a chlorine atom attached to the first carbon, an ethyl group on the fourth carbon, and a methyl group on the second carbon of the octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethyl-2-methyloctane can be synthesized through several methods. One common approach involves the chlorination of 4-ethyl-2-methyloctane. This reaction typically uses chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4-ethyl-2-methyloctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids or ketones may be formed.
Reduction: Alkanes or alcohols are typical products.
Aplicaciones Científicas De Investigación
1-Chloro-4-ethyl-2-methyloctane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-ethyl-2-methyloctane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, following either an E2 or E1 mechanism.
Comparación Con Compuestos Similares
1-Chloro-4-ethyl-2-methyloctane can be compared with other similar compounds such as:
- 1-Chloro-2-methyl-4-propyloctane
- 1-Chloro-3-ethyl-2-methyloctane
- 1-Bromo-4-ethyl-2-methyloctane
These compounds share similar structural features but differ in the position or type of substituents, which can influence their reactivity and applications. The unique arrangement of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C11H23Cl |
|---|---|
Peso molecular |
190.75 g/mol |
Nombre IUPAC |
1-chloro-4-ethyl-2-methyloctane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-7-11(5-2)8-10(3)9-12/h10-11H,4-9H2,1-3H3 |
Clave InChI |
BORQOZPHQSLMMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
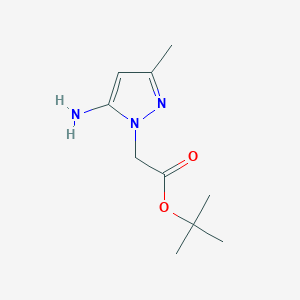
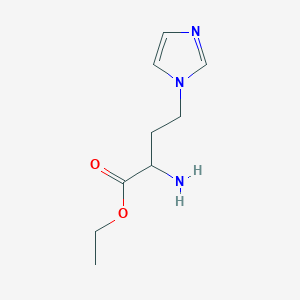
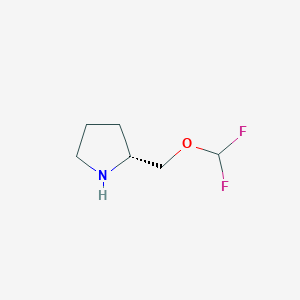
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
